1-Methylbenzimidazole-4-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazoles and their derivatives has been a topic of interest in recent years. The synthetic procedure often involves aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . Another method involves the use of 2-haloanilines, aldehydes, and NaN3 .Chemical Reactions Analysis
Benzimidazoles and their derivatives, which 1-Methylbenzimidazole-4-carbaldehyde is part of, are key components to functional molecules used in a variety of applications. The bonds constructed during the formation of the imidazole are of particular importance .Scientific Research Applications
1,2,3-Triazole Synthesis
The compound plays a crucial role in the synthesis of 1,2,3-triazoles. These heterocyclic compounds exhibit diverse biological activities and find applications in medicinal chemistry, agrochemicals, and materials science. Researchers have used 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde as a precursor to prepare 1-alkyl-4-formyl-1,2,3-triazoles .
Catalysis and Metal Coordination
Researchers have explored the coordination chemistry of this compound with transition metals. It can act as a ligand, forming complexes that exhibit catalytic activity. These complexes find applications in various reactions, including oxidation, reduction, and cross-coupling.
Future Directions
Benzimidazoles and their derivatives have been the focus of many studies due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . Therefore, it can be expected that research into compounds like 1-Methylbenzimidazole-4-carbaldehyde will continue in the future.
properties
IUPAC Name |
1-methylbenzimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-9-7(5-12)3-2-4-8(9)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYODQVTZJOWTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,3-benzodiazole-4-carbaldehyde | |
CAS RN |
1314969-59-9 |
Source
|
Record name | 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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